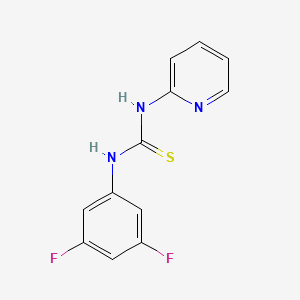![molecular formula C27H26N2O5 B4395955 N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B4395955.png)
N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide
概要
説明
“N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide” is a complex organic compound. It contains a quinoline moiety, which is a nitrogenous heterocyclic compound . Quinoline derivatives have been used in various fields due to their versatility .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are generally synthesized by chemists through new strategies on par with the reported methods . For instance, pyrazole tethered quinolines were synthesized by treating 3-acyl-quinolin-2-one and 4-hydroxy-3-acyl-quinolin-2-one with substituted phenylhydrazine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Quinoline derivatives can undergo a variety of reactions due to the presence of the heterocyclic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .作用機序
Target of Action
Compounds with similar structures, such as quinolinyl-pyrazoles, have been studied for their interactions with cells
Mode of Action
The benzylic position in similar compounds is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The benzylic position of alkyl substituents on a benzene ring, a feature present in this compound, is known to be activated towards free radical attack . This could potentially affect various biochemical pathways.
Result of Action
The presence of a benzene ring in similar compounds is known to affect the stability of radicals and carbocations , which could potentially influence the compound’s effects.
Action Environment
It is known that the presence of a benzene ring in similar compounds can affect the stability of radicals and carbocations , which could potentially be influenced by environmental factors.
実験室実験の利点と制限
One of the main advantages of N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide for lab experiments is its specificity for histone deacetylase enzymes. This allows researchers to study the effects of histone deacetylase inhibition without the confounding effects of other compounds. However, this compound's low solubility in aqueous solutions can be a limitation for some experiments.
将来の方向性
There are many potential future directions for research on N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide. One area of interest is its potential use in combination with other compounds for cancer treatment. This compound has been shown to enhance the anti-cancer effects of other compounds, such as cisplatin and doxorubicin. Another area of interest is the development of more potent and selective histone deacetylase inhibitors based on the structure of this compound. Finally, this compound's antioxidant and anti-inflammatory properties may have therapeutic applications beyond its effects on histone deacetylase enzymes. Further research is needed to explore these potential applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its ability to inhibit histone deacetylase enzymes has been the focus of much research, but its antioxidant and anti-inflammatory properties may also have therapeutic benefits. While there are limitations to its use in lab experiments, this compound's specificity for histone deacetylase enzymes makes it a valuable tool for studying the effects of histone deacetylase inhibition. There are many potential future directions for research on this compound, and further studies are needed to fully explore its therapeutic potential.
科学的研究の応用
N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research involves its use as a histone deacetylase inhibitor. Histone deacetylase enzymes are responsible for regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit histone deacetylase enzymes, leading to changes in gene expression that may have therapeutic benefits.
生化学分析
Biochemical Properties
N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-3,4,5-trimethoxybenzamide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for the breakdown of the neurotransmitter acetylcholine . The inhibition of AChE by this compound can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Cellular Effects
This compound has been observed to influence various cellular processes. In neuronal cells, the compound enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission and cognitive function . Furthermore, its antioxidant properties help mitigate oxidative stress, thereby protecting cells from damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its biochemical properties and activity. Long-term studies have shown that the compound can sustain its inhibitory effects on acetylcholinesterase and its antioxidant properties, providing prolonged protection against oxidative stress and enhancing cholinergic signaling in neuronal cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and enhances cognitive function without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound’s metabolites may also exhibit biological activity, contributing to its overall pharmacological effects. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . Once inside the cells, the compound may localize to specific compartments, such as the cytoplasm and mitochondria, where it interacts with target biomolecules and exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum, by targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes, such as enzyme inhibition, antioxidant activity, and gene expression regulation.
特性
IUPAC Name |
N-benzyl-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-32-23-14-20(15-24(33-2)25(23)34-3)27(31)29(16-18-9-5-4-6-10-18)17-21-13-19-11-7-8-12-22(19)28-26(21)30/h4-15H,16-17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVHETFKUPKJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)CC3=CC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


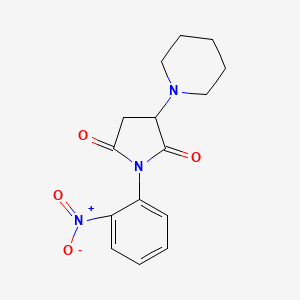
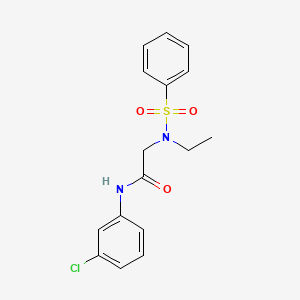
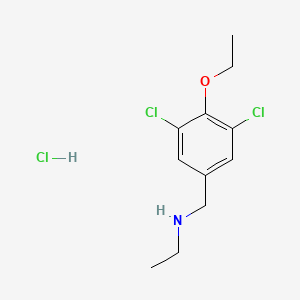
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)
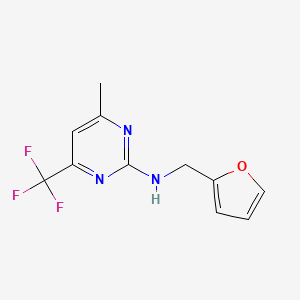
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)
![2-fluoro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395912.png)
![4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4395917.png)
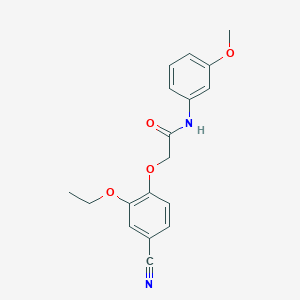
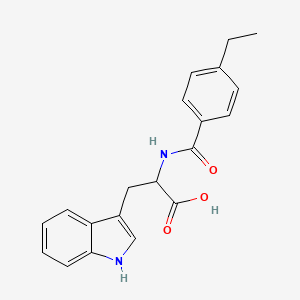
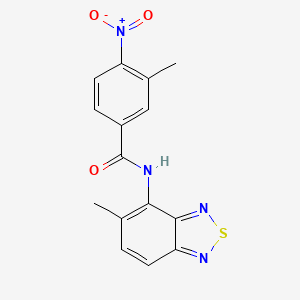
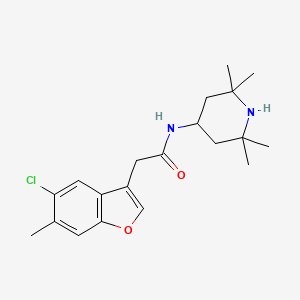
![2-methoxy-5-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4395958.png)
